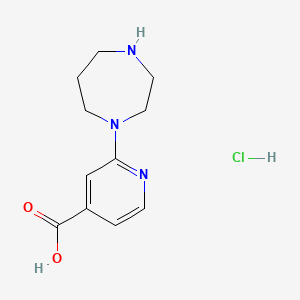

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride

Description

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a 1,4-diazepane ring at position 2 and a carboxylic acid group at position 4, forming a hydrochloride salt. This compound is widely utilized in medicinal chemistry and drug discovery due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors . It is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized synthesis and high purity (e.g., 50 mg: €844.00; 500 mg: €2,516.00) . Its CAS registry number is 1250922-47-4, and it is referenced under synonyms such as ZINC42420248 and AKOS010662724 .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-11(16)9-2-4-13-10(8-9)14-6-1-3-12-5-7-14;/h2,4,8,12H,1,3,5-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBLCHOBEMFESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves the reaction of pyridine-4-carboxylic acid with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Acylation and Amidation Reactions

The secondary amine within the 1,4-diazepane ring undergoes acylation with electrophilic reagents. For example:

- Reaction with acyl chlorides : Forms amides under mild conditions (e.g., dichloromethane, triethylamine) .

- Carboxylic acid activation : The pyridine-4-carboxylic acid group can be converted to an acyl chloride (e.g., using thionyl chloride) for subsequent amide coupling .

Example Reaction:

Ring-Opening and Functionalization

The 1,4-diazepane ring can undergo controlled ring-opening under acidic or reductive conditions:

- Acidic hydrolysis : Produces linear diamines .

- Reduction : Lithium aluminum hydride (LiAlH) reduces the ring while preserving the pyridine scaffold .

Table 1: Ring-Opening Reactions

| Conditions | Product | Key Reference |

|---|---|---|

| HCl (aqueous, reflux) | Linear diamine derivative | |

| LiAlH (THF, 0°C) | Reduced diazepane with intact pyridine |

Condensation and Cross-Coupling

The pyridine ring participates in Suzuki-Miyaura and Ullmann-type couplings:

- Suzuki coupling : Boronic acid derivatives react at the pyridine C-3 position .

- Nucleophilic aromatic substitution : Electron-deficient pyridine facilitates substitution at C-2 or C-6 .

Example Reaction:

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent applications:

- Deprotonation : At pH > 5, the diazepane nitrogen becomes uncharged, enhancing nucleophilicity .

- Metal coordination : The pyridine nitrogen and carboxylic acid group act as ligands for transition metals (e.g., Zn) .

Stability and Degradation Pathways

- Thermal stability : Decomposes above 200°C via decarboxylation and ring contraction .

- Photodegradation : UV light induces cleavage of the diazepane ring .

Key Insights

- The diazepane ring’s flexibility and pyridine’s electronic properties enable diverse reactivity.

- Applications span synthetic chemistry, metallurgy, and targeted protein degradation.

- Further studies are needed to explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. The compound can be synthesized through methods involving the coupling of pyridine derivatives with diazepane moieties. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. For instance, molecular docking studies have shown that compounds similar to 2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid can inhibit specific bacterial enzymes, such as TrmD from Pseudomonas aeruginosa, indicating potential as antibacterial agents .

| Compound | Target | Activity |

|---|---|---|

| N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide | TrmD enzyme | Broad-spectrum antimicrobial activity |

| 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide | Pseudomonas aeruginosa | Best MIC value against ATCC 10145 |

Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications. Research indicates that pyridine derivatives can interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. The diazepane ring may enhance central nervous system penetration and bioactivity .

Drug Development Potential

The unique structure of this compound positions it as a candidate for drug development:

- Antibacterial Agents : Its ability to inhibit bacterial enzymes suggests it could be developed into new antibiotics.

- CNS Drugs : Given its potential neuroactive properties, further exploration could lead to treatments for anxiety or depression.

- Cancer Therapeutics : Similar compounds have shown promise in targeting cancer cells through specific pathways; thus, this compound warrants investigation in oncology .

Case Studies

Several case studies highlight the effectiveness of pyridine derivatives in various therapeutic areas:

- Antimicrobial Efficacy : A study demonstrated that certain pyridine derivatives showed significant inhibition against Staphylococcus aureus, a common pathogen responsible for infections .

- Neuroactive Compounds : Research on related compounds has indicated their potential in modulating neurotransmitter levels, suggesting applications in treating mood disorders .

- Cancer Research : Investigations into the role of pyridine carboxylic acids in cancer cell apoptosis have shown promising results .

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are critical for understanding its pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Flexibility vs. This difference may influence solubility and target affinity. Substitution patterns (e.g., position 2 vs. 6 on the pyridine ring) alter steric and electronic profiles. For instance, 6-(1,4-diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride has a higher molecular weight (257.72 vs. ~236–257 for others) due to its substitution pattern .

Commercial Availability :

- The target compound is supplied by at least three vendors, while its dihydrochloride derivative has only one supplier, indicating variability in synthetic accessibility .

Purity and Applications: Analogs like 2-amino-3-(2-chlorophenyl)propanoic acid hydrochloride are standardized to 95% purity, suggesting rigorous quality control for pharmaceutical applications . The target compound’s pricing and availability further underscore its niche role in high-value research .

Notes

Commercial Variability : Pricing disparities (e.g., €783.00 for 50 mg of a related compound vs. €844.00 for the target) reflect differences in synthetic complexity and demand .

Biological Activity

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride (CAS Number: 1909327-13-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃O₂ |

| Molecular Weight | 257.72 g/mol |

| IUPAC Name | 2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid; hydrochloride |

| PubChem CID | 122163618 |

Synthesis

The synthesis of this compound involves the reaction of pyridine derivatives with diazepane and carboxylic acid functionalities. Various synthetic routes have been explored to optimize yield and purity, with methods focusing on the use of different solvents and catalysts to enhance reaction efficiency.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms, which are critical in numerous physiological processes. The inhibition constants () for AChE were found to be in the range of 3.07 ± 0.76 to 87.26 ± 29.25 nM .

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC₅₀ values for these effects were reported in the micromolar range, indicating significant potency compared to established chemotherapeutics like doxorubicin .

Case Studies

- Antitumor Activity : In a study evaluating the anticancer potential of related compounds, it was found that derivatives exhibited IC₅₀ values ranging from 0.12 to 2.78 µM against several cancer cell lines, indicating a promising therapeutic index . Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner.

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of related pyridine derivatives against oxidative stress-induced neuronal cell death. Compounds demonstrated significant scavenging activity against free radicals and inhibition of lipid peroxidation .

- In Vivo Studies : Animal model studies have shown that administration of the compound results in reduced tumor growth rates in xenograft models, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 1,4-diazepane under acidic conditions. Key steps include optimizing stoichiometry (e.g., molar ratios of reactants), temperature control (70–90°C for amide bond formation), and solvent selection (polar aprotic solvents like DMF enhance reactivity). Post-synthesis, hydrochloride salt formation is achieved via HCl gas or aqueous HCl precipitation . Yield improvements require rigorous monitoring of pH and reaction time to minimize byproducts like unreacted diazepane or hydrolyzed intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirms the presence of the diazepane ring (δ 3.2–3.8 ppm for N-CH2 groups) and pyridine aromatic protons (δ 8.1–8.7 ppm). Carboxylic acid protons appear as a broad peak at δ 12–13 ppm in DMSO-d6 .

- FT-IR : Validates carboxylic acid (1700–1720 cm⁻¹) and hydrochloride salt formation (broad N-H stretch at 2500–3000 cm⁻¹) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., residual solvents or unreacted intermediates) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential HCl vapor release during weighing .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Stability tests indicate decomposition above 40°C or under prolonged light exposure .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal to mitigate environmental toxicity .

Advanced Research Questions

Q. How can computational chemistry methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic substitution at the pyridine C4 position). This reduces trial-and-error experimentation .

- Reaction Path Search Algorithms : Tools like GRRM or IRC analysis predict intermediates and guide solvent selection (e.g., DMF vs. THF) based on solvation energy profiles .

- Machine Learning : Train models on existing reaction databases to predict optimal molar ratios and catalytic additives (e.g., DMAP) for improved regioselectivity .

Q. What experimental strategies are used to investigate its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs). Prepare ligand solutions in phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with serum albumin or cytochrome P450 enzymes. Use 20 mM HEPES buffer (pH 7.4) to avoid interference from HCl counterions .

- Molecular Docking : Perform in silico studies with AutoDock Vina to identify key binding residues (e.g., hydrogen bonding with pyridine N or carboxylate groups) .

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodological Answer :

- Standardized Solubility Assays : Conduct parallel experiments in buffered solutions (pH 1–10) at 25°C. For example, solubility in PBS (pH 7.4) ranges from 15–25 mg/mL, while acidic conditions (pH 2) enhance solubility due to protonation of the diazepane ring .

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements. Pre-filter solutions (0.22 µm) to remove particulate interference .

Q. What experimental designs assess the impact of hydrochloride salt formation on compound stability?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for byproducts like free pyridine-4-carboxylic acid or oxidized diazepane derivatives .

- Solid-State NMR : Analyze crystallinity changes in the hydrochloride salt vs. free base. High crystallinity correlates with improved thermal stability .

Q. How to design experiments evaluating its potential as a catalyst or co-factor in enzymatic reactions?

- Methodological Answer :

- Enzyme Kinetics : Use Michaelis-Menten assays to test inhibition/activation effects on hydrolases or oxidoreductases. Pre-incubate the compound with enzymes (30 min, 37°C) to assess time-dependent effects .

- Circular Dichroism (CD) : Monitor conformational changes in enzymes (e.g., α-helix to β-sheet transitions) upon binding. Compare results with control reactions lacking the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.